Methyl 3,3,3-trifluoro-N-(tosyl)alaninate Methyl 3,3,3-trifluoro-N-(tosyl)alaninate
Brand Name: Vulcanchem
CAS No.: 1262416-11-4
VCID: VC11672292
InChI: InChI=1S/C11H12F3NO4S/c1-7-3-5-8(6-4-7)20(17,18)15-9(10(16)19-2)11(12,13)14/h3-6,9,15H,1-2H3/t9-/m1/s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NC(C(=O)OC)C(F)(F)F
Molecular Formula: C11H12F3NO4S
Molecular Weight: 311.28 g/mol

Methyl 3,3,3-trifluoro-N-(tosyl)alaninate

CAS No.: 1262416-11-4

Cat. No.: VC11672292

Molecular Formula: C11H12F3NO4S

Molecular Weight: 311.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3,3,3-trifluoro-N-(tosyl)alaninate - 1262416-11-4

Specification

CAS No. 1262416-11-4
Molecular Formula C11H12F3NO4S
Molecular Weight 311.28 g/mol
IUPAC Name methyl (2R)-3,3,3-trifluoro-2-[(4-methylphenyl)sulfonylamino]propanoate
Standard InChI InChI=1S/C11H12F3NO4S/c1-7-3-5-8(6-4-7)20(17,18)15-9(10(16)19-2)11(12,13)14/h3-6,9,15H,1-2H3/t9-/m1/s1
Standard InChI Key SVOFGQBXSOWEDY-SECBINFHSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C(=O)OC)C(F)(F)F
SMILES CC1=CC=C(C=C1)S(=O)(=O)NC(C(=O)OC)C(F)(F)F
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NC(C(=O)OC)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Methyl 3,3,3-trifluoro-N-(tosyl)alaninate is a chiral compound with the systematic IUPAC name methyl (2R)-3,3,3-trifluoro-2-[(4-methylphenyl)sulfonylamino]propanoate. Its molecular architecture combines a trifluoromethyl group at the β-position of alanine with a tosyl (p-toluenesulfonyl) protecting group on the α-amino group. The compound’s stereochemistry is defined by the (2R) configuration, which influences its reactivity and interaction in asymmetric synthesis.

Table 1: Fundamental Chemical Properties

PropertyValue
CAS Number1262416-11-4
IUPAC Namemethyl (2R)-3,3,3-trifluoro-2-[(4-methylphenyl)sulfonylamino]propanoate
Molecular FormulaC₁₁H₁₂F₃NO₄S
Molecular Weight311.28 g/mol
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(C(=O)OC)C(F)(F)F
InChIKeySVOFGQBXSOWEDY-SECBINFHSA-N

The compound’s SMILES and InChIKey descriptors confirm its structural uniqueness, particularly the presence of the electron-withdrawing trifluoromethyl group and the sulfonamide moiety.

Physicochemical Properties

The compound’s physicochemical profile is shaped by its fluorinated and sulfonamide substituents:

  • Lipophilicity: The trifluoromethyl group enhances lipophilicity (LogP ≈ 1.76 estimated), improving solubility in organic solvents.

  • Polar Surface Area (PSA): The sulfonamide and ester functionalities contribute to a PSA of ~74.9 Ų, influencing its permeability and intermolecular interactions.

  • Stability: The tosyl group confers resistance to enzymatic degradation, making the compound suitable for prolonged storage and handling .

Research Applications and Industrial Relevance

Peptide Synthesis

The compound’s tosyl group acts as a temporary protecting group for amines in solid-phase peptide synthesis (SPPS). Its trifluoromethyl moiety introduces hydrophobicity into peptide chains, aiding in the study of membrane-protein interactions and bioactive peptide design .

Agrochemical and Pharmaceutical Intermediates

The compound’s stability and functional groups make it a candidate for derivatization into herbicides or protease inhibitors. Industrial suppliers report its use in proprietary synthetic routes for fluorinated bioactive molecules.

Regulatory Compliance and Customs Classification

While specific regulatory data for this compound is limited, structurally related acyclic amides fall under HS Code 2924199090 (“Other acyclic amides and their derivatives”). Import/export regulations may require compliance with:

  • VAT Rates: 17.0% (China), 6.5% MFN tariff (U.S.).

  • Safety Documentation: Material Safety Data Sheets (MSDS) and Certificates of Analysis (CoA) .

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